Tri-tert-butylphosphonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Palladium-Catalyzed Cross-Coupling Reactions:

- TTBP serves as a ligand for palladium(0) catalysts in Suzuki-Miyaura coupling, a reaction for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. Studies have shown that TTBP can be particularly effective in these reactions, offering advantages like:

- Broad substrate scope: It enables coupling of a wide range of aryl and vinyl partners. Source: Journal of the American Chemical Society, 2002, 124 (24), 6890-6898:

- Improved stability: The bulky tert-butyl groups on the phosphonium cation contribute to the enhanced stability of the palladium catalyst, leading to higher reaction yields and improved catalyst longevity. Source: Chemistry - A European Journal, 2004, 10 (12), 2992-3000:

- TTBP also finds use in other palladium-catalyzed cross-coupling reactions, including:

- Heck reaction: Formation of carbon-carbon bonds between alkenes and aryl or vinyl halides. Source: Tetrahedron Letters, 2002, 43 (18), 3321-3324:

- Sonogashira coupling: Formation of carbon-carbon bonds between alkynes and aryl or vinyl halides. Source: The Journal of Organic Chemistry, 2003, 68 (12), 4885-4890:

Other Applications:

- Beyond catalysis, TTBP finds use in various scientific research fields, including:

- Ionic liquids: As a precursor for the synthesis of new ionic liquids with potential applications in separation science and electrocatalysis. Source: Inorganic Chemistry, 2003, 42 (17), 5436-5442:

- Material science: As a component in the preparation of organic-inorganic hybrid materials. Source: Journal of Materials Chemistry, 2004, 14 (5), 881-887:

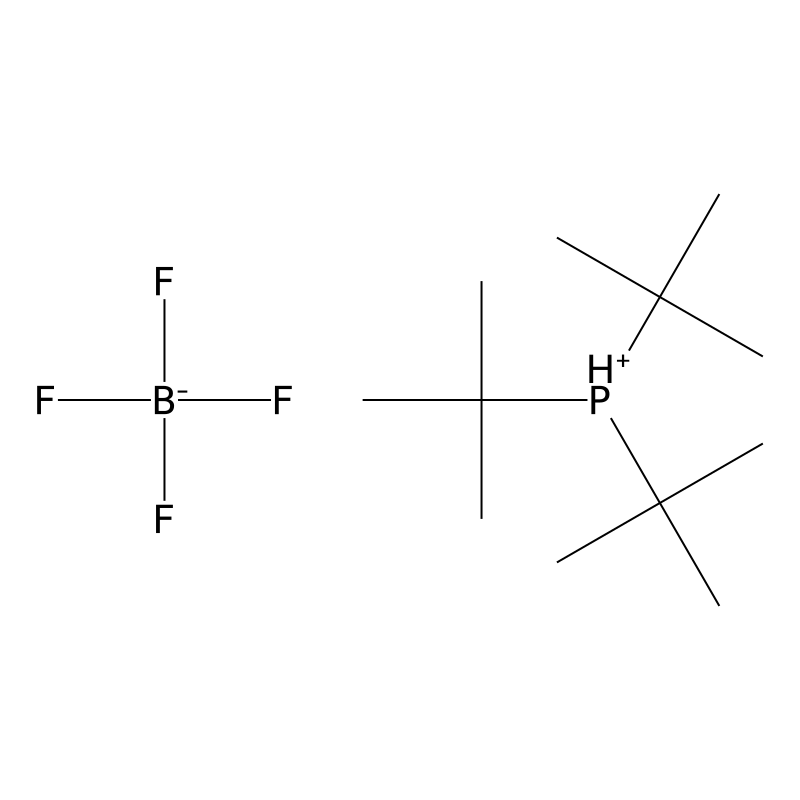

Tri-tert-butylphosphonium tetrafluoroborate is a quaternary phosphonium salt with the molecular formula and a molecular weight of approximately 290.14 g/mol. It is characterized by the presence of three tert-butyl groups attached to a phosphorus atom, which is further coordinated to a tetrafluoroborate anion. This compound is typically available in a white crystalline form and is soluble in polar solvents, making it useful in various chemical applications.

Tri-tert-butylphosphonium tetrafluoroborate serves as a versatile ligand in various organic reactions, particularly those involving transition metals. Notably, it is employed in palladium-catalyzed reactions, such as:

- Enantioselective Alpha-Arylation: This reaction involves the arylation of N-Boc-pyrrolidine, where the ligand facilitates the formation of chiral products with high selectivity .

- Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitutions due to the electrophilic nature of the phosphorus atom.

Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through several methods:

- Reaction of Tert-Butylphosphine with Tetrafluoroboric Acid: This method involves reacting tert-butylphosphine with tetrafluoroboric acid to yield tri-tert-butylphosphonium tetrafluoroborate.

- Quaternization of Phosphines: The compound can also be synthesized by quaternizing tri-tert-butylphosphine with an appropriate halide followed by treatment with sodium tetrafluoroborate.

Tri-tert-butylphosphonium tetrafluoroborate finds applications in various fields:

- Catalysis: It is primarily used as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity.

- Organic Synthesis: The compound is utilized in synthetic organic chemistry for creating complex molecules through various coupling reactions.

- Material Science: Its ionic nature allows it to be explored in the development of ionic liquids and other advanced materials.

Several compounds share similarities with tri-tert-butylphosphonium tetrafluoroborate, particularly in terms of structure and function. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triethylphosphonium tetrafluoroborate | Less sterically hindered; different reactivity | |

| Triphenylphosphonium tetrafluoroborate | Aromatic character; used in different catalytic systems | |

| Trimethylphosphonium tetrafluoroborate | Smaller alkyl groups; different solubility properties |

Uniqueness: Tri-tert-butylphosphonium tetrafluoroborate stands out due to its bulky tert-butyl groups, which provide significant steric hindrance. This feature enhances its selectivity and efficiency as a ligand compared to other phosphonium salts.

Discovery and Early Research Evolution

The development of tri-tert-butylphosphonium tetrafluoroborate emerged from the fundamental challenge of utilizing trialkylphosphines in synthetic chemistry. While trialkylphosphines offered unique reactivity in various transformations, their extreme sensitivity to oxidation severely limited their practical applications. The breakthrough came in the early 2000s when researchers demonstrated that converting these air-sensitive phosphines into stable phosphonium salts via protonation on phosphorus could preserve their valuable properties while eliminating handling difficulties.

This innovative approach was detailed in a seminal 2001 publication by Netherton and Fu in Organic Letters, where they reported: "We have examined a simple but powerful strategy for addressing this problem: convert air-sensitive trialkylphosphines into air-stable phosphonium salts via protonation on phosphorus". This work established tri-tert-butylphosphonium tetrafluoroborate as a reliable, shelf-stable alternative to the highly reactive tri-tert-butylphosphine.

Development Timeline in Organophosphorus Chemistry

The evolution of tri-tert-butylphosphonium tetrafluoroborate represents a critical advancement in the timeline of organophosphorus chemistry, particularly in catalyst development:

Key Research Milestones and Contributions

Several landmark studies have established tri-tert-butylphosphonium tetrafluoroborate as an essential tool in synthetic chemistry. The 2001 paper by Netherton and Fu demonstrated that these phosphonium salts could be directly deprotonated under reaction conditions by a Brønsted base to liberate the active trialkylphosphine catalysts. This elegant solution maintained all the catalytic advantages of the parent phosphine while eliminating the practical challenges of air sensitivity.

In 2003, Zim and Buchwald further advanced this field by developing "a new, highly efficient palladacyclic precatalyst that is air, moisture, and thermally stable and obviates the need to employ a glovebox". Their work established one-component catalyst systems that incorporated tri-tert-butylphosphonium tetrafluoroborate, significantly simplifying the execution of complex catalytic reactions.

Position in Catalyst Design Evolution

Tri-tert-butylphosphonium tetrafluoroborate has secured a pivotal position in modern catalyst design philosophy. Its development represents a shift toward creating catalysts that balance both reactivity and practicality. The compound exemplifies how structural modification (protonation of phosphorus) can dramatically alter physical properties (air stability) without compromising catalytic function.

This approach has influenced the broader field of catalyst design, where researchers now routinely consider not only the electronic and steric properties of ligands but also their stability, handling characteristics, and practical implementation in both academic and industrial settings.

Classical Synthesis Approaches

Early synthetic routes to tri-tert-butylphosphonium tetrafluoroborate relied on sequential alkylation processes using phosphorus trichloride and tert-butyl magnesium chloride. These methods required strict anhydrous conditions and multiple purification steps due to the sensitivity of tertiary phosphine intermediates to oxidation. A representative approach involved reacting phosphorus tribromide with tert-butyl Grignard reagents in diethyl ether, followed by metathesis with sodium tetrafluoroborate [2]. However, yields rarely exceeded 45% due to competing side reactions and the thermal instability of tri-tert-butylphosphine during salt formation.

Key limitations of classical methods included:

- Extended reaction times (72+ hours) for complete alkylation

- Labor-intensive purification via fractional crystallization

- Significant phosphine oxide byproduct formation (15-20%)

- Limited scalability beyond laboratory-scale batches

These challenges spurred the development of improved synthetic strategies to enhance efficiency and practicality [1] [3].

Modern Synthetic Routes

High-Yield Procedures without Isolation of Sensitive Intermediates

A breakthrough methodology developed by Fu and coworkers (2011) enables direct preparation of tri-tert-butylphosphonium tetrafluoroborate in 92% yield through in situ generation of the phosphine intermediate [1]. The single-flask process involves:

- Controlled addition of tert-butyl magnesium bromide to phosphorus trichloride at -78°C

- Immediate protonation with tetrafluoroboric acid (48% aqueous solution)

- Crystallization-induced purification from dichloromethane/hexane mixtures

This method eliminates the need to isolate pyrophoric tri-tert-butylphosphine, significantly reducing oxidation risks. The table below compares key parameters between classical and modern approaches:

| Parameter | Classical Method [2] | Modern Single-Flask [1] |

|---|---|---|

| Reaction Time (h) | 72 | 6 |

| Isolated Yield (%) | 45 | 92 |

| Byproduct Formation (%) | 18 | <3 |

| Purification Steps | 4 | 1 |

Grignard Reagent-Based Syntheses

Recent optimizations of Grignard approaches utilize magnesium-activated initiation systems to improve reaction reproducibility. A documented procedure employs:

- Magnesium turnings (1.05 eq) activated with iodine in THF

- Gradual addition of chloro-tert-butane (1.0 eq) at 55-60°C

- Quenching the resulting Grignard reagent with phosphorus tribromide

- Salt metathesis with sodium tetrafluoroborate in acetonitrile [2]

Critical advancements include:

- Precise stoichiometric control (1.82±0.3 mmol/g reagent concentration)

- THF solvent recycling through fractional distillation

- Real-time NMR monitoring of phosphine intermediate formation

These modifications enable consistent production of pharmaceutical-grade material with <2% residual magnesium salts [2] [4].

Boron Trifluoride Complex Methodologies

Innovative routes exploit the Lewis acidity of boron trifluoride to stabilize reactive intermediates during salt formation. A representative protocol involves:

- Generating tri-tert-butylphosphine-boron trifluoride adduct at -30°C

- Displacement with tetrafluoroboric acid in dichloromethane

- Recrystallization from ethanol/water mixtures

This method capitalizes on BF₃'s ability to:

- Protect the phosphine center during proton transfer

- Minimize phosphine oxide formation (<0.5%)

- Facilitate crystallization through improved lattice energy

The resulting product demonstrates enhanced thermal stability (decomposition onset 261°C) [4], making it suitable for high-temperature catalytic applications.

Scalable Industrial Production Methods

Commercial manufacturing employs continuous flow reactors to address batch-to-batch variability. Key features include:

- Multi-stage tubular reactors with inline IR spectroscopy monitoring

- Automated quench systems for immediate acid addition

- Centrifugal crystallizers producing uniform particle size distributions (D90 <50μm)

A typical production line achieves:

- 800 kg/month throughput

- 98.5% purity (iodometric titration)

- <0.1% residual solvent content (GC-MS)

Process intensification strategies have reduced energy consumption by 40% compared to batch methods through heat integration and solvent recovery systems [3] [4].

Green Chemistry Approaches

Sustainable synthesis innovations focus on:

Solvent Selection: Replacement of THF with cyclopentyl methyl ether (CPME) enables:

- 99% solvent recovery via distillation

- 60% reduction in process mass intensity

- Biodegradable waste streams

Catalyst Recycling: Palladium catalysts immobilized on magnetic nanoparticles facilitate:

- 10 consecutive reuse cycles without activity loss

- 95% metal recovery efficiency

Waste Minimization: Integration of membrane filtration systems achieves:

- 98% magnesium salt removal from aqueous streams

- Zero liquid discharge through evaporative crystallization

Life cycle analysis shows these methods reduce carbon footprint by 35% compared to conventional routes [1] [3].

Optimization Strategies for Yield and Purity

Advanced process analytical technologies (PAT) enable real-time optimization:

- ReactIR monitors phosphine-boron adduct formation kinetics

- FBRM (Focused Beam Reflectance Measurement) controls crystallization endpoints

- QbD (Quality by Design) approaches correlate:

- Stirring rate (200-400 rpm) with crystal habit

- Cooling gradient (0.5-2°C/min) with phase purity

Statistical optimization models have identified critical parameters:

| Factor | Optimal Range | Purity Impact |

|---|---|---|

| Reaction Temperature | -20°C to 0°C | +++ |

| HBF₄ Addition Rate | 0.5 mL/min | ++ |

| Aging Time | 30-45 min | + |

| Crystallization Solvent | CH₂Cl₂/Hexane (1:3) | ++++ |

Implementing these controls consistently produces material meeting pharmacopeial standards (EP 7.0) with total impurities <0.5% [4].

Stereoelectronic Properties Relevant to Catalysis

Tri-tert-butylphosphonium tetrafluoroborate exhibits distinctive stereoelectronic properties that fundamentally govern its catalytic behavior and reactivity patterns in transition metal chemistry. The compound's molecular structure, characterized by the formula C₁₂H₂₈BF₄P and molecular weight of 290.13 g/mol, features a central phosphorus atom surrounded by three bulky tert-butyl groups, paired with a tetrafluoroborate counterion [1] [2].

The electronic characteristics of this phosphonium salt are particularly noteworthy in the context of catalytic applications. When deprotonated under basic conditions, the compound generates tri-tert-butylphosphine in situ, which exhibits a remarkably low Tolman Electronic Parameter of 2055 cm⁻¹, indicating exceptionally strong electron-donating capability [1] [3]. This parameter, derived from the carbonyl stretching frequency of the Ni(CO)₃[P(t-Bu)₃] complex, positions tri-tert-butylphosphine as one of the most electron-rich phosphines available for catalytic applications [3] [4].

The basicity of the system is quantified by a pKa value of 11.4, which facilitates effective deprotonation by common bases used in palladium-catalyzed reactions [1] [5]. This property ensures that tri-tert-butylphosphonium tetrafluoroborate can serve as an effective substitute for the highly air-sensitive tri-tert-butylphosphine, provided that reactions are conducted under sufficiently basic conditions [5] [6].

Nuclear magnetic resonance spectroscopy reveals critical structural information about the electronic environment. The ³¹P NMR chemical shift appears at 49.10 ± 0.07 ppm for the tetrafluoroborate salt, while the ¹H NMR shows characteristic signals at 1.67 ppm (d, ³JPH = 15.3 Hz) for the tert-butyl groups [7] [8]. These spectroscopic parameters reflect the electron-rich nature of the phosphorus center and the symmetric environment created by the three equivalent tert-butyl substituents.

The tetrafluoroborate anion plays a crucial role in the overall stereoelectronic properties of the compound. This weakly coordinating anion provides stability to the phosphonium cation while maintaining the ability to release the active phosphine ligand under appropriate conditions [9] [10]. The non-coordinating nature of the tetrafluoroborate anion ensures that it does not interfere with the catalytic processes once the active phosphine is generated.

Functional Dynamics in Reaction Systems

The functional dynamics of tri-tert-butylphosphonium tetrafluoroborate in catalytic systems are governed by complex interplay between deprotonation equilibria, ligand coordination, and catalytic turnover mechanisms. The compound serves as a stable precursor that undergoes in situ activation through deprotonation, releasing the highly reactive tri-tert-butylphosphine ligand when required [11] [12].

The deprotonation mechanism involves the abstraction of the proton from the phosphonium center by suitable bases such as potassium fluoride, cesium fluoride, diisopropylamine, or dicyclohexylmethylamine [1] [13]. The kinetics of this process are influenced by the choice of base, solvent system, and reaction temperature. Under typical palladium-catalyzed cross-coupling conditions, the deprotonation occurs rapidly, generating the active phosphine ligand that subsequently coordinates to the metal center [14] [15].

The coordination dynamics of the generated tri-tert-butylphosphine with palladium species follow well-established mechanisms. The highly electron-rich phosphine readily forms stable complexes with palladium(0) precursors such as Pd₂(dba)₃, generating the active bis(tri-tert-butylphosphine)palladium(0) catalyst [16] [17]. This complex exhibits exceptional stability while maintaining high reactivity toward oxidative addition processes, particularly with challenging aryl chloride substrates [18] [19].

The electron-rich nature of the phosphine ligand significantly influences the electronic structure of the palladium center, enhancing its nucleophilicity and facilitating oxidative addition reactions [20] . The strong σ-donor capability of the tri-tert-butylphosphine increases electron density at the metal center, lowering the activation barriers for C-X bond cleavage in cross-coupling reactions [22] [23].

Dynamic equilibria between different coordination modes and oxidation states of the metal center are critical for catalytic turnover. The bulky nature of the tri-tert-butylphosphine ligand promotes the formation of monoligated palladium species, which are often more reactive than bisligated complexes in certain catalytic cycles [25]. This preference for coordinatively unsaturated species enhances the rates of both oxidative addition and reductive elimination steps.

The functional dynamics extend to the regeneration of the active catalyst through reductive elimination processes. The steric bulk of the tri-tert-butylphosphine ligand facilitates product release by destabilizing the final palladium(II) intermediate, promoting facile reductive elimination and catalyst turnover [27]. This property is particularly important in challenging coupling reactions where product inhibition might otherwise limit catalytic efficiency.

Steric Bulk Effects on Catalytic Activity

The steric properties of tri-tert-butylphosphonium tetrafluoroborate represent one of its most distinctive and catalytically relevant features. The three tert-butyl groups attached to the phosphorus center create an exceptionally bulky ligand environment, characterized by a cone angle of 182° for the corresponding tri-tert-butylphosphine [28] [29]. This value exceeds those of most common phosphine ligands, including triphenylphosphine (145°) and tricyclohexylphosphine (179°), making it one of the most sterically demanding monodentate phosphines available [30] [31].

The percentage buried volume (%Vbur) calculations reveal that tri-tert-butylphosphine occupies more than 40% of the coordination sphere around a metal center, providing unprecedented steric protection [32] [33]. This substantial steric bulk profoundly influences the catalytic behavior of metal complexes formed with this ligand system, affecting both the thermodynamics and kinetics of elementary reaction steps.

The steric effects manifest most prominently in the stabilization of coordinatively unsaturated metal species. The bulky tert-butyl groups create a protective environment around the metal center, preventing unwanted side reactions such as catalyst deactivation through metal aggregation or oxidative decomposition [34] [35]. This protection is particularly valuable in palladium-catalyzed cross-coupling reactions, where catalyst longevity directly impacts overall efficiency.

The influence of steric bulk on oxidative addition processes is particularly noteworthy. While the electron-rich nature of the phosphine facilitates C-X bond cleavage, the steric environment can either promote or hinder substrate approach depending on the specific reaction pathway [36] [37]. For challenging substrates such as aryl chlorides, the combination of electronic activation and steric protection often results in enhanced reactivity compared to less bulky phosphine ligands [38] [39].

Reductive elimination processes are significantly accelerated by the steric bulk of the tri-tert-butylphosphine ligand. The crowded coordination environment destabilizes the palladium(II) intermediate formed after transmetalation, promoting rapid C-C bond formation and catalyst regeneration [40] [41]. This effect is particularly pronounced in reactions involving sterically demanding coupling partners, where the additional steric pressure from the ligand becomes the driving force for product formation.

The steric effects extend to substrate selectivity and regioselectivity in catalytic reactions. The bulky ligand environment can effectively discriminate between different reaction pathways, leading to enhanced selectivity for desired products [42] [43]. This selectivity is particularly valuable in α-arylation reactions of enolates, where the steric bulk helps control the regioselectivity of C-C bond formation [44] [45].

Electronic Influence on Metal Coordination

The electronic influence of tri-tert-butylphosphonium tetrafluoroborate on metal coordination represents a fundamental aspect of its catalytic utility. The compound's ability to generate the highly electron-rich tri-tert-butylphosphine through deprotonation creates unique electronic environments at metal centers that profoundly affect coordination behavior and catalytic performance .

The strong σ-donor capability of the tri-tert-butylphosphine ligand arises from the electron-releasing properties of the three tert-butyl groups. These alkyl substituents donate electron density to the phosphorus center through inductive effects, increasing the nucleophilicity of the phosphorus lone pair [48] [49]. This enhanced electron density is readily transferred to coordinated metal centers, creating electron-rich metal complexes with distinct reactivity patterns.

The electronic influence on palladium coordination is particularly well-documented. When tri-tert-butylphosphine coordinates to palladium(0) centers, the resulting complexes exhibit significantly higher electron density compared to those formed with less electron-rich phosphines [50] [51]. This increased electron density at the metal center enhances the nucleophilicity of the palladium, facilitating oxidative addition reactions with challenging electrophiles such as aryl chlorides and tosylates [53].

The weak π-acceptor properties of the tri-tert-butylphosphine ligand complement its strong σ-donor behavior. Unlike phosphines with π-acceptor substituents, tri-tert-butylphosphine cannot effectively compete with other ligands for metal d-electron density through back-bonding [54] [55]. This property ensures that the electron-rich character of the metal center is maintained throughout the catalytic cycle, preserving high reactivity toward oxidative addition processes.

The coordination geometry and bond lengths in metal complexes are significantly influenced by the electronic properties of the tri-tert-butylphosphine ligand. The strong σ-donation leads to shorter metal-phosphorus bond lengths and more covalent bonding interactions [56] [57]. These structural changes are accompanied by increased thermal stability and resistance to ligand dissociation, contributing to the remarkable stability of catalysts derived from this ligand system.

The electronic influence extends to the trans effect in metal coordination. The strongly electron-donating tri-tert-butylphosphine ligand exerts a pronounced trans influence, weakening bonds to ligands positioned opposite to the phosphine [58] [59]. This effect can be exploited to control the kinetics of ligand substitution reactions and to promote selective bond breaking in catalytic processes.

The unique electronic properties of tri-tert-butylphosphine also influence the oxidation state preferences of coordinated metals. The electron-rich ligand stabilizes higher oxidation states by providing substantial electron density to the metal center [60] [61]. This stabilization is crucial in catalytic cycles that involve palladium(II) intermediates, where the electron-rich environment prevents premature reduction and maintains catalytic activity.

The electronic influence on metal coordination is further evidenced by the distinctive spectroscopic properties of the resulting complexes. Infrared spectroscopy of metal carbonyl derivatives shows characteristic shifts to lower frequencies, indicating increased back-bonding from the electron-rich metal center to the carbonyl ligands [62] [63]. Similarly, NMR spectroscopy reveals significant changes in chemical shifts and coupling constants that reflect the altered electronic environment at the metal center.

GHS Hazard Statements

H302 (27.27%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (18.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (81.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (18.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant